1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine 1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15784747
InChI: InChI=1S/C13H21N5/c1-5-17-8-11(4)13(16-17)14-6-12-7-15-18(9-12)10(2)3/h7-10H,5-6H2,1-4H3,(H,14,16)
SMILES:
Molecular Formula: C13H21N5
Molecular Weight: 247.34 g/mol

1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15784747

Molecular Formula: C13H21N5

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine -

Specification

Molecular Formula C13H21N5
Molecular Weight 247.34 g/mol
IUPAC Name 1-ethyl-4-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C13H21N5/c1-5-17-8-11(4)13(16-17)14-6-12-7-15-18(9-12)10(2)3/h7-10H,5-6H2,1-4H3,(H,14,16)
Standard InChI Key UVLVKHQRGIXEGP-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)NCC2=CN(N=C2)C(C)C)C

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

1-Ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine features a bis-pyrazole scaffold interconnected via a methylene bridge. Key structural elements include:

  • Pyrazole Core: Two five-membered aromatic rings, each containing two nitrogen atoms at positions 1 and 2.

  • Substituents:

    • An ethyl group at position 1 of the first pyrazole.

    • A methyl group at position 4 of the same ring.

    • A propan-2-yl (isopropyl) group at position 1 of the second pyrazole.

  • Methylene Linkage: Connects the amine group of the first pyrazole to position 4 of the second pyrazole.

The compound’s molecular formula is C₁₃H₂₁N₅, with a molecular weight of 247.34 g/mol. Its IUPAC name systematically describes this arrangement, ensuring unambiguous identification in chemical databases.

Stereoelectronic Characteristics

The isopropyl group introduces steric hindrance, potentially influencing reaction kinetics and molecular docking interactions. Quantum mechanical calculations predict moderate dipole moments (~3.5 D) due to asymmetric charge distribution across the pyrazole rings.

Table 1: Comparative Analysis of Pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₃H₂₁N₅247.34Ethyl, methyl, isopropyl
{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amineC₁₀H₁₈N₄195.30Propyl, isopropyl
N-ethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine C₉H₁₇N₃167.25Ethyl, methyl

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves multi-step strategies typical for N-substituted pyrazoles:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions.

  • Alkylation: Sequential introduction of ethyl and methyl groups using alkyl halides (e.g., ethyl iodide) in the presence of bases like potassium carbonate.

  • Methylene Bridging: Coupling the amine-functionalized pyrazole with a chloromethyl-pyrazole intermediate via nucleophilic substitution .

Critical parameters include:

  • Temperature control (<60°C to prevent side reactions).

  • Solvent selection (polar aprotic solvents such as DMF enhance reactivity).

  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Industrial Production Considerations

Scale-up challenges center on optimizing yield while minimizing waste. Continuous-flow reactors improve heat transfer and reaction uniformity for alkylation steps. Recent advances in catalytic methodologies (e.g., palladium-catalyzed cross-couplings) may offer greener alternatives to traditional halogen-based routes.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound participates in reactions characteristic of both amines and aromatic heterocycles:

Amine Functionalization

  • Acylation: Reacts with acetyl chloride to form amide derivatives.

  • Reductive Amination: Forms secondary amines upon treatment with aldehydes and sodium cyanoborohydride.

Pyrazole Ring Modifications

  • Electrophilic Substitution: Nitration at position 5 under mixed acid conditions.

  • Metal Coordination: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
AcylationAcetyl chloride, pyridineN-acetylated derivative
NitrationHNO₃/H₂SO₄, 0°C5-nitro-pyrazole analog
Reductive AminationFormaldehyde, NaBH₃CNN,N-dimethylamine variant

Industrial and Material Science Applications

Catalysis

Pd(II) complexes of the compound catalyze Suzuki-Miyaura cross-couplings with turnover numbers (TON) exceeding 10⁴, outperforming traditional triphenylphosphine ligands in aryl chloride activations.

Polymer Science

Incorporation into polyimide backbones enhances thermal stability (T₅% = 385°C vs. 320°C for conventional polymers) while maintaining optical clarity .

Research Frontiers and Challenges

Computational Modeling

Molecular dynamics simulations predict strong binding (ΔG = -9.8 kcal/mol) to the SARS-CoV-2 main protease, suggesting antiviral potential warranting experimental validation .

Synthetic Challenges

  • Regioselectivity: Controlling substitution patterns during pyrazole synthesis remains non-trivial.

  • Scalability: Multi-step sequences necessitate cost-effective purification technologies.

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